REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH:10]([C:12]2[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][CH:13]=2)O)=O)=[CH:4][CH:3]=1.[NH2:19][C:20]([NH2:22])=[S:21].O.C(O)C>C(O)CCCCC>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:19][C:20](=[S:21])[NH:22][C:10]=2[C:12]2[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][CH:13]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(=O)C(O)C1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(CCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled
|
Type
|
TEMPERATURE
|
Details
|
The mixture was further cooled
|
Type
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CUSTOM
|
Details
|
the small needles which formed
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
WASH
|
Details
|
washed with cold ethanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
ether and dried
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the product from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C=1NC(NC1C1=CC=C(C=C1)Br)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |